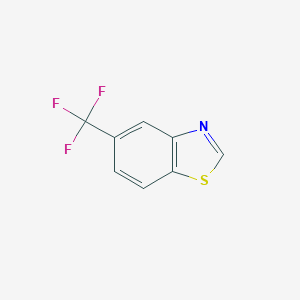

5-(Trifluoromethyl)-1,3-benzothiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSGKKPRKQLYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601426 | |

| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131337-62-7 | |

| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(Trifluoromethyl)-1,3-benzothiazole CAS 131337-62-7 properties

Topic: 5-(Trifluoromethyl)-1,3-benzothiazole CAS 131337-62-7 properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Strategic Fluorination in Heterocyclic Scaffolds

Executive Summary

5-(Trifluoromethyl)-1,3-benzothiazole (CAS 131337-62-7) represents a critical fluorinated building block in modern medicinal chemistry. As a lipophilic, metabolically stable bioisostere of indole and quinoline, this scaffold leverages the "fluorine effect" to modulate pharmacokinetics without altering the fundamental binding geometry of the parent heterocycle.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic routes, and application in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists seeking to exploit the electron-withdrawing nature of the trifluoromethyl group to enhance potency and permeability in drug candidates.[1]

Physicochemical Profile

The introduction of a trifluoromethyl group at the C5 position of the benzothiazole ring significantly alters the electronic and physical landscape of the molecule compared to the unsubstituted parent.

Table 1: Core Physicochemical Properties

| Property | Value | Context/Significance |

| CAS Registry Number | 131337-62-7 | Unique Identifier |

| Molecular Formula | C₈H₄F₃NS | Halogenated Heterocycle |

| Molecular Weight | 203.18 g/mol | Fragment-based drug discovery (FBDD) compatible |

| LogP (Predicted) | ~2.99 | High lipophilicity facilitates membrane permeability |

| H-Bond Donors/Acceptors | 0 / 2 | Nitrogen (N3) and Fluorine (F) act as weak acceptors |

| Topological Polar Surface Area | ~12.9 Ų | Excellent blood-brain barrier (BBB) penetration potential |

| Electronic Character | Electron-Deficient | C2 proton is highly acidic due to inductive effects of N3 and 5-CF3 |

Technical Insight: The 5-CF3 substituent exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $), deactivating the benzene ring towards electrophilic aromatic substitution while increasing the acidity of the C2 proton. This makes the C2 position highly susceptible to lithiation and subsequent functionalization.

Synthetic Pathways & Manufacturing

The synthesis of 5-(trifluoromethyl)-1,3-benzothiazole must address the challenge of regioselectivity. Direct trifluoromethylation of benzothiazole often yields a mixture of isomers. Therefore, the de novo construction of the thiazole ring from a pre-functionalized benzene precursor is the industry-standard protocol for high purity.

Primary Route: Cyclization of 2-Amino-4-(trifluoromethyl)benzenethiol

This pathway ensures 100% regioselectivity by fixing the CF3 position prior to ring closure.

Reaction Logic:

-

Precursor: 2-Amino-4-(trifluoromethyl)benzenethiol (CAS 4274-38-8).

-

Cyclizing Agent: Triethyl orthoformate (TEOF) or Formic Acid.[2]

-

Mechanism: Condensation of the amino group with the orthoester forms an imidate intermediate, followed by nucleophilic attack by the thiol group to close the ring.

Figure 1: Regioselective synthesis via cyclocondensation. This route avoids isomer separation issues common in direct radical trifluoromethylation.

Medicinal Chemistry Applications

The 5-CF3-benzothiazole scaffold is a privileged structure in drug discovery, particularly for targets requiring hydrophobic interactions or metabolic blockade.

Pharmacophore Logic

-

Bioisosterism: It serves as a lipophilic bioisostere for indole, quinoline, and naphthalene rings. The N3 nitrogen provides a specific hydrogen bond acceptor vector absent in naphthalene.

-

Metabolic Stability: The CF3 group at C5 blocks the para-position relative to the sulfur, a common site for cytochrome P450-mediated hydroxylation in unsubstituted benzothiazoles.

-

Lipophilicity Modulation: The trifluoromethyl group increases LogP by approximately 1.0–1.2 units compared to the methyl analog, significantly enhancing passive transport across the blood-brain barrier (BBB).

Figure 2: Structure-Activity Relationship (SAR) impact of the 5-CF3 motif. The group simultaneously modulates physical properties and chemical reactivity.

Experimental Protocol: Synthesis & Functionalization

Protocol A: Synthesis from 2-Amino-4-(trifluoromethyl)benzenethiol

Self-validating checkpoint: The evolution of ethanol vapor indicates reaction progress.

Materials:

-

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride (1.0 eq)

-

Triethyl orthoformate (5.0 eq)[2]

-

p-Toluenesulfonic acid (catalytic, 0.05 eq)

-

Solvent: Ethanol or neat in orthoester.

Procedure:

-

Setup: Charge a round-bottom flask with 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride and triethyl orthoformate. Add catalytic p-TsOH.

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (Nitrogen/Argon).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting thiol (polar) should disappear, replaced by a less polar UV-active spot (Benzothiazole).

-

Workup: Evaporate excess orthoformate under reduced pressure. Dissolve residue in DCM, wash with NaHCO3 (sat. aq.) to neutralize acid, then brine.

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 85–95% yield of a low-melting solid or viscous oil.

Protocol B: C2-Lithiation and Substitution

Self-validating checkpoint: A color change (often to deep orange/red) upon addition of n-BuLi indicates successful deprotonation.

Procedure:

-

Dissolve 5-(trifluoromethyl)-1,3-benzothiazole (1.0 eq) in anhydrous THF at -78 °C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 min at -78 °C.

-

Add electrophile (e.g., MeI, aldehydes, CO2).

-

Warm to RT and quench with NH4Cl.

Safety & Handling (SDS Summary)

Hazard Classification: GHS07 (Warning)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Engineering Controls: Use only in a chemical fume hood. The compound may have a characteristic sulfur/mercaptan-like odor, though less pronounced than the starting thiol.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for lithiation).

-

Storage: Store in a cool, dry place under inert gas. Fluorinated heterocycles are generally stable but should be protected from prolonged light exposure.

References

-

Fluorochem. 5-(Trifluoromethyl)benzo[d]thiazole Safety Data Sheet & Properties. Retrieved from .

-

Sigma-Aldrich. Benzothiazole Derivatives and Safety Data. Retrieved from .

-

National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC8306637. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Benzothiazoles: Recent Advances. Retrieved from .

-

PubChem. 2-Amino-4-(trifluoromethyl)benzenethiol (Precursor Data). CID 88042. Retrieved from .

Sources

An In-depth Technical Guide to the Chemical Structure and Lipophilicity of 5-Trifluoromethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 5-trifluoromethylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its chemical architecture, focusing on the synergistic interplay between the benzothiazole scaffold and the trifluoromethyl group. A core component of this guide is the in-depth analysis of its lipophilicity, a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of potential drug candidates. This document outlines both experimental and computational methodologies for determining the octanol-water partition coefficient (LogP), offering field-proven insights into experimental design and data interpretation. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage the 5-trifluoromethylbenzothiazole scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, forming the core of drugs with applications as diverse as anti-tumor, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The success of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), has cemented the therapeutic potential of the benzothiazole moiety.[2]

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a widely employed strategy to enhance the drug-like properties of molecular scaffolds.[5] The CF3 group can profoundly influence a molecule's physicochemical characteristics by increasing metabolic stability, modulating electronic properties, and, most notably, enhancing lipophilicity.[6][7] This increase in lipophilicity can improve a drug's ability to traverse biological membranes, a critical factor for absorption and distribution.[6]

This guide focuses on 5-trifluoromethylbenzothiazole, a molecule that combines the proven biological relevance of the benzothiazole core with the advantageous physicochemical properties imparted by the CF3 group. A thorough understanding of its structure and, crucially, its lipophilicity is paramount for any drug design campaign utilizing this scaffold.

Chemical Structure and Physicochemical Properties

The structure of 5-trifluoromethylbenzothiazole is characterized by the fusion of a benzene and a thiazole ring, with a trifluoromethyl group substituted at the 5th position of the benzene ring.

Key Structural Features:

-

Benzothiazole Core: A rigid, planar, and aromatic heterocyclic system. This scaffold provides a robust framework for the attachment of various functional groups and is known to interact with a multitude of biological targets.[1][8]

-

Trifluoromethyl (CF3) Group: A potent electron-withdrawing group. Its presence significantly alters the electronic landscape of the aromatic ring system.[6][9] The carbon-fluorine bonds are exceptionally strong, rendering the CF3 group resistant to metabolic degradation, which can lead to an extended half-life for drug candidates.[6]

A summary of the key physicochemical properties of 5-trifluoromethylbenzothiazole is presented in the table below. These parameters are crucial for predicting the behavior of the molecule in a biological system.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C8H4F3NS | Defines the elemental composition. |

| Molecular Weight | 203.19 g/mol | Influences diffusion and transport across membranes. |

| LogP (Predicted) | 3.1 - 3.5 | A measure of lipophilicity, critical for ADME properties.[10] |

| Polar Surface Area (PSA) | 28.9 Ų | Affects membrane permeability and solubility. |

Note: LogP values are predictions from various computational models and can vary. Experimental determination is recommended for higher accuracy.

Lipophilicity: A Cornerstone of Drug Design

Lipophilicity is arguably one of the most critical physicochemical properties influencing a drug's journey through the body.[11] It impacts solubility, absorption, membrane penetration, plasma protein binding, and distribution into tissues.[10] The octanol-water partition coefficient (P), or its logarithmic form (LogP), is the standard measure of lipophilicity.[12]

LogP vs. LogD:

-

LogP describes the partition coefficient of the neutral (uncharged) form of a molecule.[11]

-

LogD is the distribution coefficient at a specific pH and accounts for both the neutral and ionized forms of a molecule. For non-ionizable compounds like 5-trifluoromethylbenzothiazole, LogP is equivalent to LogD at all pH values.[11]

The "sweet spot" for the LogP of orally bioavailable drugs is often cited as being between 1 and 5, as famously encapsulated in Lipinski's Rule of 5.[10] The trifluoromethyl group is a key contributor to the lipophilicity of 5-trifluoromethylbenzothiazole, enhancing its potential for good membrane permeability.[7][13]

Methodologies for Determining Lipophilicity

Accurate determination of LogP is crucial for building reliable structure-activity relationships (SAR).[14] Both experimental and computational methods are available, each with its own set of advantages and limitations.

Experimental Determination of LogP

A. The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[12][15]

Causality Behind Experimental Choices: This method directly measures the equilibrium distribution of a compound between two immiscible phases, providing a definitive LogP value. It is, however, labor-intensive and requires a relatively pure sample.[12] The choice of n-octanol and water is to mimic the lipid and aqueous environments in the body.

Step-by-Step Protocol:

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[16]

-

Sample Preparation: Prepare a stock solution of 5-trifluoromethylbenzothiazole in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a vessel.

-

Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[17] This can be facilitated by a mechanical shaker.[18]

-

Phase Separation: Separate the two phases, usually by centrifugation to prevent the formation of emulsions.[18]

-

Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC with UV detection.[17]

-

Calculation: Calculate the LogP using the formula: LogP = log([Concentration in n-octanol] / [Concentration in water])

Self-Validating System: To ensure accuracy, the total amount of the compound recovered from both phases should be compared to the amount initially added.[17] The experiment should be performed in triplicate, and the resulting LogP values should be within a narrow range (e.g., ± 0.3 log units).[17]

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)

The RP-HPLC method offers a faster, more automated alternative for estimating LogP.[19][20] It is particularly useful for high-throughput screening.

Causality Behind Experimental Choices: This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of reference compounds. The longer a compound is retained, the more lipophilic it is. This provides a reliable estimate of LogP without the need for phase separation.[21]

Step-by-Step Protocol:

-

System Setup: Use an HPLC system with a C18 reverse-phase column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution.

-

Calibration: Inject a series of standard compounds with well-established LogP values covering a range that is expected to include the test compound.

-

Data Collection: Record the retention time (tR) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear regression of this plot yields a calibration equation.[21]

-

Sample Analysis: Inject the 5-trifluoromethylbenzothiazole sample under the identical chromatographic conditions and determine its retention time and log k.

-

LogP Calculation: Interpolate the LogP of the test compound from its log k value using the calibration equation.[21]

Self-Validating System: The quality of the method is validated by the linearity of the calibration curve (R² > 0.95). Including quality control standards with known LogP values in each run ensures the consistency and accuracy of the measurements.

Computational (In Silico) Prediction of LogP

A variety of computational models are available to predict LogP from a molecule's 2D structure.[22][23] These methods are invaluable in the early stages of drug design for virtual screening of large compound libraries.[24]

Commonly Used Models:

-

ALOGPS: An atom-based method that uses E-state indices and neural networks.[25]

-

XLOGP3: An atom-additive method that also includes corrective factors for intramolecular interactions.

-

ClogP: A fragment-based method that sums the contributions of individual molecular fragments.

Causality Behind Method Choice: In silico methods are chosen for their speed and cost-effectiveness, allowing for the rapid assessment of thousands of potential drug candidates before synthesis.[24] However, their accuracy is dependent on the quality of the training data sets and the specific chemical space they were developed for.[22][26] Therefore, it is advisable to use a consensus approach, comparing the predictions from several different models.

Analysis and Implications for Drug Development

The lipophilicity of 5-trifluoromethylbenzothiazole, with a predicted LogP in the range of 3.1-3.5, positions it as a promising scaffold for drug development. This value suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability.[10]

The trifluoromethyl group is the primary driver of this enhanced lipophilicity compared to the unsubstituted benzothiazole core.[9] This modification can be strategically employed by medicinal chemists to fine-tune the ADME properties of a lead compound. For instance, increasing lipophilicity can enhance binding to hydrophobic pockets in target proteins and improve penetration across the blood-brain barrier for CNS-targeted drugs.[6][7]

However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the 5-trifluoromethylbenzothiazole scaffold provides a starting point that can be further modified with more polar functional groups to achieve the optimal LogP for a specific therapeutic target.[27]

Visualizations

Experimental Workflow for LogP Determination

Caption: Workflow for experimental LogP determination.

Impact of Lipophilicity (LogP) on ADME Properties

Caption: Influence of LogP on drug ADME properties.

Conclusion

5-Trifluoromethylbenzothiazole represents a valuable scaffold for medicinal chemists, offering a unique combination of a biologically relevant core and a lipophilicity-enhancing functional group. Its physicochemical profile, particularly its LogP value, suggests a strong potential for developing drug candidates with favorable ADME properties. By employing the robust experimental and computational methodologies detailed in this guide, researchers can accurately characterize the lipophilicity of novel 5-trifluoromethylbenzothiazole derivatives, thereby accelerating the data-driven design of next-generation therapeutics.

References

-

Bansal, Y., & Sethi, P. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 227–242. [Link]

-

Shafique, S., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(10), 1432. [Link]

-

Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. AAPS PharmSciTech, 24(7), 219. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [Link]

-

Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

Kaur, R., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. PubMed. [Link]

-

ResearchGate. (n.d.). Medicinal significance of benzothiazole scaffold: An insight view. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

CompuDrug. (n.d.). PrologP. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. [Link]

-

National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

National Center for Biotechnology Information. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. [Link]

-

ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. [Link]

-

PubMed. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ResearchGate. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. [Link]

-

PubMed. (2012). Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. agilent.com [agilent.com]

- 17. oecd.org [oecd.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 21. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. acdlabs.com [acdlabs.com]

- 23. PrologP | www.compudrug.com [compudrug.com]

- 24. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 26. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Pharmacophore Engineering: The 5-Trifluoromethyl Benzothiazole Module

This guide explores the strategic incorporation of the 5-trifluoromethyl (

Executive Summary: The Fluorine Advantage

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Riluzole (ALS treatment) and various antitumor agents. While the 6-position is classically exploited (e.g., Riluzole’s 6-trifluoromethoxy group), the 5-position offers a distinct vector for optimization.

Incorporating a trifluoromethyl group at the 5-position is not merely a lipophilic boost; it is a calculated electronic maneuver. It deactivates the aromatic ring against oxidative metabolism, alters the dipole moment for specific binding pockets, and serves as a bioisostere for bulky halogens (like iodine) or isopropyl groups, but with high metabolic inertness.

Physicochemical & Electronic Impact

The introduction of a 5-

Electronic Modulation (Hammett & Dipole)

The

-

Acidity/Basicity: In 2-aminobenzothiazoles, a 5-

group reduces the electron density on the endocyclic nitrogen (N3), lowering the -

Dipole Vector: Unlike 6-substitution, which aligns the dipole along the long axis of the molecule, 5-substitution introduces a lateral dipole component. This is critical for targeting binding pockets that require an orthogonal electrostatic interaction.

Lipophilicity and Permeability

-

LogP Shift: The addition of a

group typically increases -

Membrane Permeability: This lipophilic shift enhances passive transport across the Blood-Brain Barrier (BBB), making the 5-

benzothiazole motif particularly valuable for CNS-targeted therapeutics (e.g., neuroprotective agents).

| Property | Unsubstituted Benzothiazole | 5- | Impact on Drug Design |

| Electronic Nature | Electron-rich benzene ring | Electron-deficient benzene ring | Reduces metabolic oxidation risk. |

| Lipophilicity ( | 0.0 (Reference) | +0.88 to +1.2 | Increases membrane permeability/BBB penetration. |

| Steric Bulk ( | H = 7.24 ų | Fills hydrophobic pockets; Bioisostere for isopropyl. | |

| Metabolic Stability | Low (C6 oxidation prone) | High | Blocks C5; Deactivates C6 electronically. |

Metabolic Defense Mechanisms

One of the primary reasons to install a 5-

Blocking the Metabolic "Soft Spot"

Benzothiazoles are susceptible to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2C9).

-

The Problem: The primary site of metabolism is typically the benzene ring. In unsubstituted benzothiazoles, hydroxylation often occurs at C6 (para to the nitrogen) or C5 .

-

The 5-

Solution:-

Steric Blockade: The bulky

group physically prevents CYP450 iron-oxo species from approaching the C5 carbon. -

Electronic Deactivation: By withdrawing electron density from the ring, the 5-

group raises the oxidation potential of the entire system. This makes the remaining C-H bonds (specifically at C6) less nucleophilic and resistant to the electrophilic attack of the CYP450 Compound I species.

-

Visualization: Metabolic Shielding Logic

The following diagram illustrates how the 5-

Caption: Mechanism of metabolic stabilization via 5-trifluoromethyl substitution.

Synthetic Protocols

Synthesizing 5-trifluoromethyl-2-aminobenzothiazoles requires careful control of regiochemistry. The Hugerschhoff Cyclization is the industry standard, but starting material selection is critical to avoid isomeric mixtures.

Retrosynthetic Analysis

-

Target: 5-Trifluoromethyl-2-aminobenzothiazole.

-

Precursor: 1-(3-(trifluoromethyl)phenyl)thiourea.

-

Regioselectivity Challenge: Cyclization of a meta-substituted aniline derivative can occur at the ortho-position (yielding the 7-isomer) or the para-position (yielding the 5-isomer).

-

Observation: Due to the steric bulk of the

group and electronic directing effects, cyclization at the less hindered para-position (C6 of the aniline, becoming C5 of the benzothiazole) is generally favored, but separation may be required.

-

Detailed Experimental Protocol

Reaction: Oxidative Cyclization of Arylthioureas (Hugerschhoff Reaction).

Step 1: Thiourea Formation

-

Reagents: 3-(Trifluoromethyl)aniline (1.0 eq), Ammonium thiocyanate (2.2 eq), Conc. HCl (1.5 eq).

-

Procedure: Dissolve aniline in water/HCl. Heat to 80°C. Add ammonium thiocyanate. Stir for 4 hours.

-

Workup: Cool to RT. Neutralize with

. Filter the white precipitate (1-(3-(trifluoromethyl)phenyl)thiourea).

Step 2: Cyclization to Benzothiazole

-

Reagents: Thiourea intermediate (from Step 1), Bromine (

, 1.0 eq), Chloroform ( -

Procedure:

-

Suspend the thiourea in

at 0°C. -

Add

dropwise over 30 minutes (maintain temp < 5°C). -

Reflux the mixture for 2–4 hours until HBr evolution ceases.

-

-

Workup:

-

Purification (Critical):

-

The crude product may contain the 7-isomer.

-

Purify via Flash Column Chromatography (Hexane:EtOAc gradient). The 5-isomer is typically the major product and less polar.

-

Validation: Confirm regiochemistry via 1H-NMR (look for coupling patterns: 5-substituted has a distinct doublet/singlet pattern compared to 7-substituted).

-

Caption: Synthetic pathway for 5-trifluoromethyl-2-aminobenzothiazole.

Therapeutic Applications & Case Studies

Antitumor Agents

Research indicates that fluorinated benzothiazoles exhibit potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

-

Mechanism: The 5-

group enhances binding to tyrosine kinases (e.g., EGFR, VEGFR) by filling hydrophobic pockets in the ATP-binding site. -

Data Point: In a comparative SAR study, 5-fluoro and 5-trifluoromethyl derivatives often outperform their non-fluorinated counterparts due to increased cellular uptake (lipophilicity) and resistance to metabolic deactivation inside the tumor cell.

Antimicrobial & Neuroprotective[2]

-

Antimicrobial: 5-trifluoromethyl benzo[d]isothiazol-3-one analogs (structurally similar) show broad-spectrum activity. The electron-withdrawing nature of the

group increases the electrophilicity of the sulfur-nitrogen bond, facilitating reaction with nucleophilic cysteine residues in bacterial enzymes. -

Neuroprotection: Similar to Riluzole, 5-

derivatives modulate glutamate release. The enhanced lipophilicity aids in crossing the BBB, a prerequisite for treating neurodegenerative disorders like ALS and Alzheimer's.

References

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Link

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules (MDPI). Link

-

Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen. Link

-

Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. Acta Crystallographica Section E. Link

Sources

Technical Deep Dive: 5-(Trifluoromethyl)-1,3-benzothiazole in Drug Design

Executive Summary

The 5-(trifluoromethyl)-1,3-benzothiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, acting as a robust bioisostere for indole, naphthalene, and non-fluorinated benzothiazole moieties. Its utility stems from the "Fluorine Effect"—specifically, the trifluoromethyl (-CF₃) group at the C5 position exerts a profound influence on metabolic stability, lipophilicity, and electronic distribution without significantly altering the steric envelope compared to an isopropyl group.

This guide provides a technical blueprint for incorporating this moiety into drug candidates, detailing synthetic protocols, physicochemical profiling, and bioisosteric rationale.

Part 1: Physicochemical Architecture & Bioisosteric Rationale

The Fluorine Effect at Position 5

The introduction of a -CF₃ group at the C5 position of the benzothiazole ring transforms the scaffold's reactivity and binding profile.

-

Metabolic Blockade: The C5 and C6 positions of 1,3-benzothiazole are electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting C5 with -CF₃ blocks this metabolic "soft spot," significantly extending the biological half-life (

). -

Electronic Modulation: The -CF₃ group is a strong electron-withdrawing group (EWG) (

). This reduces the electron density of the benzene ring, lowering the pKa of the thiazole nitrogen (N3). This modulation can reduce non-specific binding to plasma proteins while maintaining affinity for hydrophobic pockets. -

Lipophilicity (LogP): The 5-CF₃ group increases lipophilicity (

vs. H), facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-targeted drugs like Riluzole analogs.

Bioisosteric Comparison

The 5-(trifluoromethyl)-1,3-benzothiazole moiety is often deployed as a bioisostere for:

-

5-Chlorobenzothiazole: Similar lipophilicity but greater metabolic stability.

-

Indole: The benzothiazole nitrogen (N3) mimics the indole N1 in H-bond acceptance, while the sulfur (S1) adds lipophilicity.

-

Naphthalene: A bioisostere with improved solubility and H-bonding potential.

Table 1: Comparative Physicochemical Properties

| Scaffold Variant | Substituent (C5) | LogP (Calc) | Hammett | Metabolic Stability (Microsomal) |

| Benzothiazole | -H | 2.01 | 0.00 | Low (C5/C6 hydroxylation) |

| 5-Chloro-BT | -Cl | 2.71 | 0.23 | Moderate |

| 5-Methyl-BT | -CH₃ | 2.50 | -0.17 | Low (Benzylic oxidation) |

| 5-Trifluoromethyl-BT | -CF₃ | 3.12 | 0.54 | High (Blocked) |

Part 2: Synthetic Workflow

Retrosynthetic Strategy

The most robust route to 5-(trifluoromethyl)-1,3-benzothiazoles is the condensation of 2-amino-4-(trifluoromethyl)benzenethiol with an appropriate aldehyde or carboxylic acid derivative. This method ensures correct regiochemistry, placing the -CF₃ group at position 5 of the final fused system.

Regiochemistry Note: Starting with 2-amino-4 -(trifluoromethyl)benzenethiol places the -CF₃ group para to the sulfur bridge (position 1) and meta to the nitrogen bridge (position 3), corresponding to position 5 in the benzothiazole numbering system.

Figure 1: Synthetic pathway for 2-substituted-5-(trifluoromethyl)benzothiazoles.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2,4-dihydroxyphenyl)-5-(trifluoromethyl)benzothiazole (Potent Tyrosinase Inhibitor analog).

Reagents:

-

2-Amino-4-(trifluoromethyl)benzenethiol (1.0 eq)

-

2,4-Dihydroxybenzaldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

-

DMF (Dimethylformamide)

-

Ethyl acetate / Hexane (for workup)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(trifluoromethyl)benzenethiol (2 mmol) and 2,4-dihydroxybenzaldehyde (2 mmol) in DMF (10 mL).

-

Oxidant Addition: Add sodium metabisulfite (3 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12–16 hours. Monitor progress via TLC (System: Hexane:EtOAc 7:3).

-

Quenching: Upon completion, cool the mixture to room temperature and pour into crushed ice/water (50 mL).

-

Isolation: A precipitate should form.[1] Filter the solid under vacuum.

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient Hexane -> 20% EtOAc).

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆) and HRMS. Look for the characteristic -CF₃ singlet in ¹⁹F-NMR (approx -62 ppm).

Part 3: Case Study – Tyrosinase Inhibition

A compelling application of this scaffold is in the design of anti-melanogenic agents. Research indicates that replacing the benzothiazole core of standard inhibitors with the 5-trifluoromethyl variant significantly enhances potency.

Compound 1b Analysis:

-

Structure: 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol.

-

Target: Mushroom Tyrosinase (Rate-limiting enzyme in melanin synthesis).

-

Performance:

-

IC₅₀: 0.20 ± 0.01 µM

-

Reference (Kojic Acid): IC₅₀ = 11.05 ± 0.85 µM

-

Potency Gain: ~55-fold increase.[2]

-

Mechanism of Action: The 2,4-diol moiety coordinates with the binuclear copper active site of tyrosinase. The 5-CF₃-benzothiazole tail fits into the hydrophobic pocket, where the fluorine atoms may engage in orthogonal multipolar interactions with backbone amides, anchoring the inhibitor more effectively than the non-fluorinated parent.

Figure 2: Structure-Activity Relationship (SAR) logic for 5-CF3-benzothiazole tyrosinase inhibitors.

Part 4: Future Outlook

The 5-(trifluoromethyl)-1,3-benzothiazole scaffold is evolving beyond simple substitution. Emerging trends include:

-

PROTACs: Using the scaffold as a stable linker/warhead connector in proteolysis-targeting chimeras.

-

PET Imaging: The -CF₃ group allows for ¹⁸F-labeling via isotopic exchange, enabling companion diagnostics for CNS disorders.

-

Fragment-Based Design: High ligand efficiency makes it an ideal fragment for screening libraries targeting GPCRs.

References

-

Kim, D., et al. (2022). "A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights." Antioxidants, 11(7), 1375. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

BenchChem. "Synthesis of Benzothiazole Derivatives: Application Notes and Protocols." BenchChem Technical Library. Link

-

Mahapatra, R., & Hazra, K. (2023). "A Review on Benzothiazole Derivatives and Their Biological Significances." Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. Link

-

Inoue, A., et al. (2022). "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Molecules, 28(9), 3775. Link

Sources

Medicinal Chemistry Applications of 5-Substituted Benzothiazoles

This guide explores the medicinal chemistry, synthetic challenges, and therapeutic potential of 5-substituted benzothiazoles , a specific subclass often overshadowed by their 2- and 6-substituted counterparts (e.g., Riluzole).

Technical Guide for Drug Discovery & Development

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its planar bicyclic nature and ability to mimic purine bases. While the 2-position (functionalization) and 6-position (electronic tuning, e.g., Riluzole) are extensively explored, the 5-position represents a distinct vector for structure-activity relationship (SAR) optimization.

5-substituted benzothiazoles offer unique steric and electronic profiles that differ from the 6-isomers, often accessing different hydrophobic pockets in enzyme active sites (e.g., kinases, topoisomerases). This guide details the regioselective synthesis, SAR implications, and validated protocols for developing 5-substituted benzothiazole candidates.

Structural Rationale & SAR Logic

The "5-Position" Advantage

In the benzothiazole core, the 5-position is located on the benzene ring, meta to the ring nitrogen and para to the sulfur.

-

Electronic Effects: Unlike the 6-position (which is para to the electron-withdrawing nitrogen), the 5-position is electronically coupled primarily to the sulfur atom. Substituents here can modulate the electron density of the sulfur, influencing the reactivity of the 2-position.

-

Steric Vector: In protein binding pockets, 5-substituents project at a ~120° angle relative to the 6-position. This allows for the targeting of "side pockets" that 6-substituted analogs cannot reach.

SAR Map: 5-Substituted vs. 6-Substituted

The following diagram illustrates the functional divergence between the 5- and 6-positions.

Caption: Comparative SAR analysis showing the distinct electronic and steric roles of the 5- and 6-positions on the benzothiazole ring.

Synthetic Methodologies: The Regioselectivity Challenge

Accessing the 5-position selectively is chemically more demanding than the 6-position.

The "Meta-Aniline" Route (Jacobson Cyclization)

The most common route involves the cyclization of 3-substituted anilines . However, this introduces a regioselectivity problem.

-

Starting Material: 3-Chloroaniline (or other 3-substituted anilines).

-

Mechanism: Conversion to arylthiourea followed by oxidative cyclization (Hugerschoff reaction).

-

Regiochemical Outcome: Cyclization can occur at the carbon ortho to the amino group.

-

Path A (Sterically Hindered): Cyclization at C2 (between NH2 and R)

7-substituted benzothiazole . -

Path B (Less Hindered): Cyclization at C6 (para to R)

5-substituted benzothiazole .

-

-

Expert Insight: For most substituents (Cl, Me, OMe), Path B dominates , yielding the 5-substituted isomer as the major product due to steric clearance. However, separation from the 7-isomer is often required.

Validated Synthetic Workflow

Caption: Regioselective synthesis pathway from 3-substituted anilines. Path B is favored sterically, leading to the 5-substituted target.

Therapeutic Applications & Case Studies

Anticancer Activity

5-substituted derivatives, particularly 5-chloro and 5-fluoro analogs, have demonstrated significant cytotoxicity against human cancer cell lines (HeLa, MCF-7).

-

Mechanism: Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases.

-

Data Comparison:

Compound Substituent (Pos 5) Cell Line IC50 (µM) Notes BTA-Cl -Cl HeLa 9.76 Comparable to Cisplatin in specific assays BTA-F -F MCF-7 12.4 Lower potency than 6-F analogs in some series | BTA-Me | -CH3 | A549 | >50 | Electron-donating groups often reduce potency |

Antimicrobial Agents

5-halobenzothiazoles (5-Cl, 5-Br) linked to hydrazide or oxadiazole moieties show potent antibacterial activity against Gram-positive bacteria (S. aureus). The 5-chloro substituent enhances lipophilicity, aiding cell wall penetration.

Experimental Protocol: Synthesis of 2-Amino-5-Chlorobenzothiazole

Objective: Synthesis of a key scaffold for 5-substituted libraries. Reaction Type: Hugerschoff Cyclization.

Materials:

-

3-Chloroaniline (1.0 equiv)

-

Ammonium thiocyanate (2.0 equiv)

-

Bromine (1.0 equiv)

-

Glacial Acetic Acid (Solvent)[1]

Step-by-Step Procedure:

-

Thiourea Formation: Dissolve 3-chloroaniline in glacial acetic acid. Add ammonium thiocyanate and stir at room temperature for 1 hour.

-

Cyclization: Cool the solution to <10°C. Add bromine dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Once addition is complete, reflux the mixture for 2 hours. A solid precipitate (hydrobromide salt) will form.

-

Work-up: Cool to RT. Filter the solid and wash with acetic acid.

-

Neutralization: Suspend the solid in water and basify with ammonia solution to pH 8-9. The free base (2-amino-5-chlorobenzothiazole) will precipitate.

-

Purification: Recrystallize from ethanol/water.

-

Quality Control: Check TLC (Ethyl Acetate:Hexane 3:7). The 5-isomer is typically the major spot; the 7-isomer (if present) will have a slightly different Rf.

-

Yield: Expected 60-75%.

-

Validation Check:

-

1H NMR (DMSO-d6): Look for the specific coupling pattern of the 5-substituted ring (doublet for H4, doublet of doublets for H6, doublet for H7).

-

H4 (ortho to S): ~7.8 ppm (doublet, J ~2 Hz).

-

H7 (ortho to N): ~7.4 ppm (doublet, J ~8 Hz).

-

References

-

Benzothiazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Antimicrobial Activity of Substituted Benzothiazoles. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5][6][7]

-

Regioselective Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. Available at: [Link]

-

Structure-Activity Relationship of Benzothiazoles. Bentham Science. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. saspublishers.com [saspublishers.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Fluorinated Benzothiazole Derivatives

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antitumor agents (e.g., Phortress), neuroimaging radiotracers (e.g., [18F]Flutemetamol), and amyotrophic lateral sclerosis drugs (e.g., Riluzole). However, the electron-rich nature of the benzothiazole bicyclic system renders it susceptible to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly at the C-6 position and the C-2 aryl substituent.

This guide details the strategic incorporation of fluorine to modulate metabolic stability.[1] Unlike a simple "capping" strategy, fluorination of benzothiazoles alters the electronic landscape, lipophilicity (LogP), and binding affinity to CYP isoforms (specifically CYP1A1 and CYP2W1). We provide a validated experimental workflow for assessing metabolic stability in liver microsomes, interpreting intrinsic clearance (

The Medicinal Chemistry Rationale

The Benzothiazole Metabolic Liability

The benzothiazole core typically undergoes Phase I metabolism via two primary pathways:

-

Aromatic Hydroxylation: Occurs predominantly on the benzene ring of the benzothiazole (positions C4–C7), with C6 being the most electron-rich and sterically accessible site for CYP450 attack (specifically CYP1A1).

-

N-Oxidation or Dealkylation: If the C2 position bears an amine or alkyl-substituted aryl group.

The Fluorine Effect

Fluorine acts as a bioisostere of hydrogen but possesses unique properties that enhance metabolic stability:

-

Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Electronic Deactivation: As the most electronegative element, fluorine withdraws electron density from the aromatic ring. This raises the oxidation potential, making the ring less susceptible to the radical cation formation often required for CYP-mediated hydroxylation.

-

Lipophilicity Modulation: While fluorine often increases LogP, strategic placement can lower the

of neighboring basic centers, reducing lysosomal trapping and altering hepatocyte clearance.

Mechanistic Basis of Stabilization

It is critical to understand that fluorine does not merely "block" a site; it redirects metabolism.

Case Study: 5F 203 vs. DF 203

Research into antitumor benzothiazoles illustrates this mechanism.[2][3] The non-fluorinated parent DF 203 is rapidly metabolized. Introducing fluorine at the C5 position (5F 203 ) does not prevent binding to CYP1A1 but alters the outcome.

-

Mechanism: The fluorine atom prevents hydroxylation at the preferred site. However, in specific antitumor contexts, this forces the enzyme to oxidize the exocyclic amine, creating a reactive hydroxylamine species responsible for DNA adduct formation (bioactivation).

-

Implication: For imaging agents (where inertness is the goal), fluorination must be placed to block all rapid oxidation sites without triggering bioactivation.

Visualization: CYP450 Blocking Mechanism

The following diagram illustrates how fluorine substitution sterically and electronically impedes the CYP450 heme-iron oxygen species (Compound I) from hydroxylating the benzothiazole core.

Figure 1: Mechanistic divergence between C-H and C-F substituted benzothiazoles upon CYP450 encounter. The high bond dissociation energy of C-F prevents the hydrogen abstraction step necessary for hydroxylation.

Experimental Protocol: Microsomal Stability Assay

To assess the impact of fluorination, a standardized liver microsome stability assay is required. This protocol uses intrinsic clearance (

Reagents & Setup

-

Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

, 0.4 U/mL G6P dehydrogenase). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Controls:

-

High Clearance: Verapamil or Propranolol.

-

Low Clearance: Warfarin.

-

Step-by-Step Workflow

-

Pre-Incubation:

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

-

Sampling:

-

At

minutes, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

-

Processing:

-

Centrifuge at 4,000 rpm for 20 mins to precipitate protein.

-

Analyze supernatant via LC-MS/MS.[6]

-

Assay Visualization

Figure 2: Standardized workflow for determining in vitro intrinsic clearance (

Data Interpretation & SAR Analysis

Calculation of Intrinsic Clearance

Plot the natural logarithm (

Comparative Data: The Fluorine Impact

The following table synthesizes data trends observed in benzothiazole development (e.g., Amyloid PET tracers and antitumor agents). Note how fluorination position dictates stability.

| Compound Class | Substitution | Metabolic Fate | ||

| Parent | 2-Aryl-benzothiazole (No F) | < 10 min | > 150 (High) | Rapid C6 hydroxylation |

| Analog A | 6-Fluoro-benzothiazole | 45 min | 30 (Low) | Blocked C6; minor C4/C5 oxidation |

| Analog B | 5-Fluoro-benzothiazole | 25 min | 65 (Mod) | Redirected to C6 or exocyclic amine |

| Analog C | 2-(4-Fluorophenyl)-benzothiazole | 15 min | 110 (High) | Benzothiazole ring still vulnerable |

| Tracer | [18F]Flutemetamol | > 60 min | < 15 (Very Low) | Optimized fluorination blocks primary sites |

Critical Insight: The "Metabolic Switch"

In the development of [18F]Flutemetamol (a derivative of Pittsburgh Compound B, PIB), the introduction of fluorine was not merely for radiolabeling. The parent compound (PIB) is metabolized via N-demethylation and hydroxylation. Flutemetamol places the fluorine on the aryl ring, but the overall lipophilicity and electronic protection of the benzothiazole core contribute to a profile that allows sufficient brain uptake and washout without rapid degradation that would muddy the PET signal.

Conversely, in antitumor agents like 5F 203 , the 5-fluoro substitution increases the specificity for CYP1A1, turning the molecule into a prodrug that is selectively activated in tumor cells expressing this isoform, while being relatively stable in healthy liver tissue (which expresses different CYP profiles).

References

-

Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles.[1][2][7] Current Medicinal Chemistry, 11(8), 1009-1021. Link

-

Chua, M. S., et al. (1999). Antitumor benzothiazoles.[2][3][7] 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(3), 381-392. Link

-

Wang, K., & Guengerich, F. P. (2012).[8] Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1.[2][8] Chemical Research in Toxicology, 25(8), 1740-1751.[8] Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mttlab.eu [mttlab.eu]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-(trifluoromethyl)-1,3-benzothiazole from 4-amino-3-bromobenzotrifluoride

An Application Note for the Synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole from 4-Amino-3-bromobenzotrifluoride

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of 5-(trifluoromethyl)-1,3-benzothiazole, a key structural motif in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 4-amino-3-bromobenzotrifluoride. The described pathway involves the formation of an N-arylthiourea intermediate, followed by a robust, copper-catalyzed intramolecular cyclization to yield 2-amino-5-(trifluoromethyl)benzothiazole. The final step is a deamination accomplished via diazotization and subsequent reduction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and critical safety information to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

The benzothiazole scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and neuroprotective activities.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 5-(trifluoromethyl)-1,3-benzothiazole a valuable building block for drug discovery programs.[4][5]

This document outlines a logical and efficient three-step synthetic route starting from 4-amino-3-bromobenzotrifluoride. The core strategy hinges on the construction of the thiazole ring onto the existing trifluoromethyl-substituted benzene ring, followed by the removal of a functional handle at the 2-position.

The chosen synthetic pathway involves:

-

Thiourea Formation: Conversion of the starting aniline into its corresponding N-arylthiourea derivative. This step introduces the necessary sulfur and nitrogen atoms for the subsequent cyclization.

-

Intramolecular C-S Cyclization: A copper-catalyzed intramolecular cyclization reaction. This key step forms the benzothiazole core through the formation of a carbon-sulfur bond, displacing the ortho-bromine substituent. This method is chosen for its efficiency and tolerance of the electron-withdrawing -CF3 group.[6]

-

Deaminative Reduction: Removal of the 2-amino group via a Sandmeyer-type reaction, involving diazotization followed by reductive cleavage to yield the final target compound.[7][8]

Reaction Schematics and Mechanism

Overall Synthetic Scheme

The three-step synthesis is depicted below:

-

Step 1: 4-amino-3-bromobenzotrifluoride is converted to 1-(2-bromo-4-(trifluoromethyl)phenyl)thiourea (2 ).

-

Step 2: Intramolecular cyclization of 2 yields 2-amino-5-(trifluoromethyl)benzothiazole (3 ).

-

Step 3: Deamination of 3 provides the final product, 5-(trifluoromethyl)-1,3-benzothiazole (4 ).

Mechanistic Discussion

Step 1: Thiourea Formation The synthesis of the thiourea intermediate can be achieved by reacting the primary amine with an acyl isothiocyanate, which is generated in situ. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate, followed by a proton transfer to yield the stable thiourea derivative.[9][10]

Step 2: Copper-Catalyzed Intramolecular Cyclization This is the critical ring-forming step. While uncatalyzed nucleophilic aromatic substitution can be challenging, the use of a copper(I) catalyst significantly facilitates the reaction. The proposed mechanism involves the oxidative addition of the copper(I) catalyst to the C-Br bond. This activates the aryl halide, making it susceptible to nucleophilic attack by the sulfur atom of the thiourea. Subsequent reductive elimination forms the C-S bond and regenerates the active copper catalyst, driving the reaction forward to produce the stable benzothiazole ring system.[6]

Step 3: Deamination via Diazotization The final transformation removes the amino group from the 2-position. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is a superb leaving group (N₂ gas). In the presence of a reducing agent like hypophosphorous acid (H₃PO₂), a radical mechanism is initiated, leading to the replacement of the diazonium group with a hydrogen atom, thus affording the desired product.[4][7]

Detailed Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4-Amino-3-bromobenzotrifluoride | ≥98% | Sigma-Aldrich, Acros |

| Benzoyl isothiocyanate | ≥97% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Copper(I) iodide (CuI) | 99.9% | Strem Chemicals |

| 1,2-Diaminocyclohexane (DACH) | ≥98% | Sigma-Aldrich |

| Dioxane | Anhydrous | Acros Organics |

| Potassium Phosphate (K₃PO₄) | ≥98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR |

| Hypophosphorous Acid (H₃PO₂) | 50 wt. % in H₂O | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | --- |

| Magnesium Sulfate (MgSO₄) | Anhydrous | --- |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Part 1: Synthesis of 1-(2-bromo-4-(trifluoromethyl)phenyl)thiourea (2)

-

To a 250 mL round-bottom flask, add 4-amino-3-bromobenzotrifluoride (1 ) (10.0 g, 41.67 mmol).

-

Dissolve the starting material in 100 mL of dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add benzoyl isothiocyanate (7.48 g, 45.84 mmol, 1.1 eq) to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, add 50 mL of methanol to the flask.

-

Add potassium carbonate (8.64 g, 62.5 mmol, 1.5 eq) and stir the mixture vigorously for 2 hours at room temperature to cleave the benzoyl group.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound 2 as a white solid.

Part 2: Synthesis of 2-Amino-5-(trifluoromethyl)benzothiazole (3)

-

To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiourea intermediate 2 (5.0 g, 16.72 mmol).

-

Add copper(I) iodide (318 mg, 1.67 mmol, 0.1 eq), potassium phosphate (7.10 g, 33.44 mmol, 2.0 eq), and 1,2-diaminocyclohexane (382 mg, 3.34 mmol, 0.2 eq).

-

Add 50 mL of anhydrous dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional ethyl acetate (2 x 25 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield compound 3 as a pale yellow solid.

Part 3: Synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole (4)

--- CAUTION: Diazonium salts are potentially explosive. Conduct this reaction behind a safety shield in a well-ventilated fume hood and do not allow the intermediate to dry out. ---

-

In a 250 mL flask, suspend 2-amino-5-(trifluoromethyl)benzothiazole (3 ) (3.0 g, 13.62 mmol) in a mixture of 30 mL of water and 6 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.04 g, 15.0 mmol, 1.1 eq) in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 30 minutes at 0-5 °C.

-

In a separate 500 mL flask, cool 50 mL of hypophosphorous acid (50% aq.) to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cold, stirred hypophosphorous acid. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then at 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting oil by flash column chromatography (silica gel, eluting with Hexane:Ethyl Acetate) to obtain the final product 4 as a colorless to pale yellow oil or low-melting solid.

Data Summary and Characterization

| Compound | Structure | Mol. Formula | MW ( g/mol ) | Appearance | Expected Yield |

| 1 | 4-Amino-3-bromobenzotrifluoride | C₇H₅BrF₃N | 240.02 | Solid | Starting Material |

| 2 | 1-(2-bromo-4-(trifluoromethyl)phenyl)thiourea | C₈H₆BrF₃N₂S | 299.11 | White Solid | 75-85% |

| 3 | 2-Amino-5-(trifluoromethyl)benzothiazole | C₈H₅F₃N₂S | 218.20 | Pale Yellow Solid | 60-75% |

| 4 | 5-(Trifluoromethyl)-1,3-benzothiazole | C₈H₄F₃NS | 203.19 | Colorless Oil | 50-65% |

Characterization:

-

¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and purity of intermediates and the final product.

-

Mass Spectrometry (MS): To verify the molecular weight of each compound.

-

Infrared Spectroscopy (IR): To identify key functional groups (N-H, C=S, C-F).

Synthetic Workflow Visualization

Caption: Synthetic workflow from starting material to final product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete cleavage of the benzoyl protecting group. | Increase reaction time with K₂CO₃/MeOH or use a stronger base like NaOH (aq). |

| Incomplete cyclization in Step 2 | Catalyst deactivation; insufficient temperature or time. | Ensure all reagents and solvents are anhydrous. Use fresh CuI. Increase reaction time to 24 hours. |

| Low yield in Step 3 | Diazonium salt decomposition due to elevated temperature. | Maintain temperature strictly at 0-5 °C during diazotization and addition. Add the diazonium solution slowly to the H₃PO₂. |

| Purification Difficulties | Close-running impurities. | Use a shallower gradient during column chromatography. Consider recrystallization if the product is a solid. |

References

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved February 26, 2026, from [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Evindar, G., & Batey, R. A. (2006). Copper- and Palladium-Catalyzed Intramolecular C−S Bond Formation: A Convenient Synthesis of 2-Aminobenzothiazoles. Organic Letters, 8(7), 1331–1334. Note: While a direct link isn't in the search results, this reference points to the key catalytic method. The concept is supported by search result[6] which mentions this type of synthesis.

-

A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Retrieved February 26, 2026, from [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC. Retrieved February 26, 2026, from [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Application of electrochemical oxidation in the synthesis of thiabendazole. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. Retrieved February 26, 2026, from [Link]

- Process for the preparation of benzothiazoles. (1989). Google Patents.

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved February 26, 2026, from [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved February 26, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

-

Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. (2023). PubMed. Retrieved February 26, 2026, from [Link]

-

Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved February 26, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved February 26, 2026, from [Link]

-

Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][11]benzothiazinium Chloride as Anticancer Agent. (2024). MDPI. Retrieved February 26, 2026, from [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved February 26, 2026, from [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 11. A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

C-H activation protocols for 5-(trifluoromethyl)-1,3-benzothiazole

Application Note: C-H Activation Protocols for 5-(Trifluoromethyl)-1,3-benzothiazole

Executive Summary & Substrate Analysis

5-(Trifluoromethyl)-1,3-benzothiazole represents a privileged scaffold in modern drug discovery. The trifluoromethyl (

However, the electron-withdrawing nature of the

Electronic Profile & Reactivity Map

The 5-

-

C2 Position (Acidity): The C2 proton is the most acidic ($ \text{p}K_a \approx 27-28

-\text{CF}_3$ group further acidifies this position, facilitating Concerted Metalation-Deprotonation (CMD) pathways. -

C2 Position (Electrophilicity): The electron-deficient heterocycle is highly activated toward nucleophilic radical addition (Minisci-type), making it an ideal substrate for radical alkylation.

-

Benzene Ring (C4/C6/C7): These positions are deactivated toward electrophilic aromatic substitution ($ S_E\text{Ar} $) but are amenable to steric-controlled Ir-catalyzed borylation.

Protocol A: Pd/Cu-Catalyzed Direct C2-Arylation

Best for: Rapid library generation of biaryl pharmacophores.

Rationale:

Traditional cross-coupling requires pre-functionalization (e.g., 2-bromobenzothiazole). Direct C-H arylation bypasses this step. We utilize a "co-catalytic" approach where Copper(II) aids in the re-oxidation of Palladium and potentially facilitates the C-H acidity via coordination. The 5-

Mechanism: Concerted Metalation-Deprotonation (CMD)

The reaction proceeds via a CMD pathway where a carbonate or pivalate base assists in cleaving the C2-H bond while the metal coordinates to the Nitrogen.

Figure 1: CMD catalytic cycle highlighting the base-assisted deprotonation step.

Experimental Protocol

| Component | Equiv. | Role |

| 5-(Trifluoromethyl)-1,3-benzothiazole | 1.0 | Substrate |

| Aryl Iodide (Ar-I) | 1.5 | Coupling Partner |

| Pd(OAc)₂ | 5 mol% | Catalyst Precursor |

| PPh₃ | 10 mol% | Ligand (Stabilizes Pd) |

| Ag₂CO₃ | 2.0 | Oxidant/Base (Promotes CMD) |

| 1,4-Dioxane | 0.2 M | Solvent |

Step-by-Step:

-

Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), Ag₂CO₃ (550 mg, 2.0 mmol), and the aryl iodide (1.5 mmol).

-

Addition: Add 5-(trifluoromethyl)-1,3-benzothiazole (203 mg, 1.0 mmol) and anhydrous 1,4-dioxane (5 mL).

-

Reaction: Seal the tube and heat to 110 °C for 16 hours. Note: The reaction mixture will turn dark grey/black as AgI precipitates.

-

Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

-

Base Choice: If Ag₂CO₃ is too expensive for scale-up, Cu(OTf)₂ / 1,10-phenanthroline with

is a viable alternative, though yields may drop by 10-15% due to slower C-H activation kinetics.

Protocol B: Radical C2-Alkylation (Minisci Reaction)

Best for: Late-stage introduction of alkyl groups (methyl, isopropyl, cyclobutyl).

Rationale:

The 5-

Reaction Scheme

Experimental Protocol